molecular formula C5H8F3NO3 B13164907 (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

Cat. No.: B13164907
M. Wt: 187.12 g/mol
InChI Key: XFKCTRPAIFFYRO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is a compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method is the trifluoromethylation of a suitable precursor, such as a hydroxylated butanoic acid derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-amino-3-hydroxybutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (3S)-4-amino-3-(trifluoromethyl)butanoic acid: Similar structure but without the hydroxyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid makes it unique compared to other similar compounds. This group can significantly alter the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m0/s1

InChI Key

XFKCTRPAIFFYRO-BYPYZUCNSA-N

Isomeric SMILES

C(C(=O)O)[C@](CN)(C(F)(F)F)O

Canonical SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Origin of Product

United States

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